molecular formula C13H22O2 B5153500 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol CAS No. 127897-43-2

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol

Cat. No. B5153500
CAS RN: 127897-43-2
M. Wt: 210.31 g/mol
InChI Key: YPIOECZVNPAIKU-UHFFFAOYSA-N
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Description

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol (MTTBA) is a chemical compound that belongs to the class of alkynes. It is a widely studied compound due to its various applications in scientific research. MTTBA is a complex molecule that has a unique structure, which makes it highly useful in various fields of research.

Mechanism of Action

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has a unique structure that makes it highly effective in various chemical reactions. The mechanism of action of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol involves the formation of a complex with a metal catalyst, which then promotes the desired chemical reaction. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has been found to be highly effective in promoting various chemical reactions, including the reduction of aldehydes and ketones.
Biochemical and Physiological Effects:
2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has been found to be highly effective in inhibiting the growth of various types of cancer cells, including breast cancer cells and prostate cancer cells. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has also been found to have anti-inflammatory and antioxidant properties, which make it highly useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various advantages and limitations for lab experiments. One of the main advantages of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is its unique structure, which makes it highly effective in various chemical reactions. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is also relatively easy to synthesize, which makes it highly useful in various research fields. However, one of the main limitations of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is its high cost, which can limit its use in some research fields.

Future Directions

There are various future directions for the research of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol, including its use in the synthesis of new drugs and as a catalyst in various chemical reactions. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has the potential to be used in the synthesis of new drugs, including drugs that can be used in the treatment of cancer and other diseases. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol also has the potential to be used as a catalyst in various chemical reactions, which can lead to the development of new and more efficient chemical processes.
Conclusion:
In conclusion, 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol is a highly useful compound that has various applications in scientific research. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has a unique structure that makes it highly effective in various chemical reactions, including its use in the synthesis of natural products and as a ligand in catalysis. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various advantages and limitations for lab experiments, and there are various future directions for the research of 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol, including its use in the synthesis of new drugs and as a catalyst in various chemical reactions.

Synthesis Methods

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol can be synthesized by using various methods, including catalytic hydrogenation, alkyne hydroboration, and alkyne reduction. The catalytic hydrogenation method involves the reduction of the triple bond of the alkyne to a single bond using a metal catalyst. The alkyne hydroboration method involves the addition of boron to the triple bond of the alkyne, followed by the addition of water to form the desired product. The alkyne reduction method involves the reduction of the triple bond of the alkyne to a double bond using a reducing agent.

Scientific Research Applications

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has various applications in scientific research, including its use in the synthesis of natural products and as a ligand in catalysis. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has been used as a building block in the synthesis of various natural products, including the synthesis of (-)-galanthamine, which is a potent acetylcholinesterase inhibitor. 2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-3-butyn-2-ol has also been used as a ligand in catalysis, where it has been found to be highly effective in promoting various chemical reactions.

properties

IUPAC Name

2-methyl-4-(2,6,6-trimethyloxan-2-yl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-11(2,14)9-10-13(5)8-6-7-12(3,4)15-13/h14H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOECZVNPAIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C#CC(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165896
Record name 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)but-3-yn-2-ol

CAS RN

127897-43-2
Record name 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127897-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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